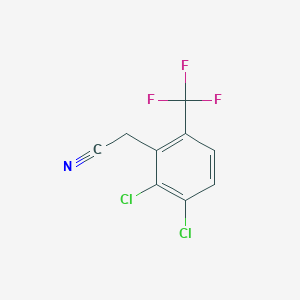

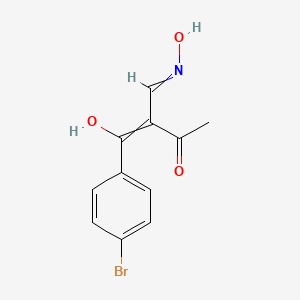

4-(4-Bromophenyl)-4-hydroxy-3-(hydroxyiminomethyl)but-3-en-2-one

Descripción general

Descripción

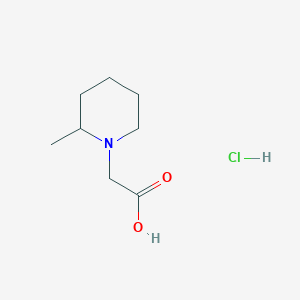

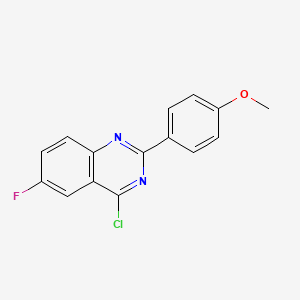

4-(4-Bromophenyl)-4-hydroxy-3-(hydroxyiminomethyl)but-3-en-2-one, or 4-bromo-4-hydroxy-3-hydroxyiminomethylbut-3-en-2-one, is a synthetic compound with a wide range of applications in scientific research. It is a compound of the class of organic compounds known as enones and is composed of a bromo-substituted phenyl group attached to a hydroxy-substituted iminomethyl group. This compound has been used as a starting material in the synthesis of various compounds, and has been used in the study of enzyme inhibition and DNA binding.

Aplicaciones Científicas De Investigación

-

Application in Biological Pathways of Siderophores

- Summary : Siderophores are small molecules known for their high iron binding capacity, essential for all life forms requiring iron . This compound could potentially be used in the synthesis of siderophores.

- Methods : The biosynthetic pathways of siderophores involve nonribosomal peptide synthetase (NRPS) and non-NRPS pathways .

- Results : Siderophores play a crucial role in regulating bioavailable iron levels. They have applications in medicine, agriculture, and environmental sciences, including biological pest control, disease treatment, ecological pollution remediation, and heavy metal ion removal .

-

Application in α-Bromination Reaction on Acetophenone Derivatives

- Summary : The α-bromination reaction of carbonyl compounds is a significant topic in organic chemistry . This compound could potentially be used in such reactions.

- Methods : The bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent .

- Results : The results demonstrated that 4-chloro-α-bromo-acetophenone could be synthesized at 90 ℃ using 4-chloroacetophenone as a substrate and acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1 .

-

Application in Biomedical Research

- Summary : The synthesized compound is a promising compound for different biomedical applications, particularly for the regulation of inflammatory diseases .

- Methods : The methods involve electrochemistry and X-ray structure determination .

- Results : The results are shown by docking studies in the research .

-

Application in Nanoparticle Synthesis

- Summary : Functionalized silica nanoparticles (SiO2 NPs) have attracted great attention due to their promising distinctive, versatile, and privileged physiochemical characteristics . Similarly, nanomaterials have emerged as an amazing class of materials that consists of a broad spectrum of examples with at least one dimension in the range of 1 to 100 nm .

- Methods : The fabrication of functionalized silica nanoparticles and other nanomaterials involves various synthesis methods, including top-down and bottom-up approaches .

- Results : These nanomaterials have been extensively highlighted for their attractive applications in advanced catalysis, drug-delivery, biomedical applications, environmental remediation applications, and wastewater treatment .

-

Application in Biological Synthesis Using Microorganisms

- Summary : Microbes use metal capture, enzymatic reduction, and capping to create nanoparticles . This compound could potentially be used in such processes.

- Methods : Metal ions are initially trapped on the surface or interior of microbial cells before being converted to nanoparticles by enzymes .

- Results : The use of microorganisms (especially marine microbes) for synthesis of metallic nanoparticles is environmentally friendly .

-

Application in Drug Delivery Systems

- Summary : Functionalized silica nanoparticles (SiO2 NPs) have attracted great attention due to their promising distinctive, versatile, and privileged physiochemical characteristics . These enhanced properties make this type of functionalized nanoparticles particularly appropriate for different applications, including drug delivery systems .

- Methods : The fabrication of functionalized silica nanoparticles involves various synthesis methods .

- Results : These nanoparticles have been extensively highlighted for their attractive applications in advanced catalysis, drug-delivery, biomedical applications, environmental remediation applications, and wastewater treatment .

-

Application in Environmental Remediation

- Summary : Functionalized silica nanoparticles can be used in environmental remediation applications .

- Methods : The fabrication of functionalized silica nanoparticles involves various synthesis methods .

- Results : These nanoparticles have been extensively highlighted for their attractive applications in advanced catalysis, drug-delivery, biomedical applications, environmental remediation applications, and wastewater treatment .

-

Application in Synthesis of Metallic Nanoparticles Using Microorganisms

- Summary : Microbes use metal capture, enzymatic reduction, and capping to create nanoparticles . This compound could potentially be used in such processes.

- Methods : Metal ions are initially trapped on the surface or interior of microbial cells before being converted to nanoparticles by enzymes .

- Results : The use of microorganisms (especially marine microbes) for synthesis of metallic nanoparticles is environmentally friendly .

Propiedades

IUPAC Name |

4-(4-bromophenyl)-4-hydroxy-3-(hydroxyiminomethyl)but-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO3/c1-7(14)10(6-13-16)11(15)8-2-4-9(12)5-3-8/h2-6,15-16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRIXAYVOGDWIHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=C(C1=CC=C(C=C1)Br)O)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Bromophenyl)-4-hydroxy-3-(hydroxyiminomethyl)but-3-en-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Phenyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1451188.png)

![4H,5H,6H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine hydrochloride](/img/structure/B1451191.png)

![2-(5-Ethylsulfanyl-4-methyl-4H-[1,2,4]triazol-3-YL)-ethylamine hydrochloride](/img/structure/B1451203.png)

![[1-(3-Isobutyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride](/img/structure/B1451206.png)